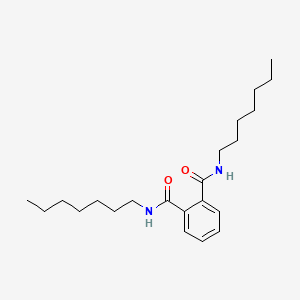

N,N'-diheptylphthalamide

説明

特性

分子式 |

C22H36N2O2 |

|---|---|

分子量 |

360.5 g/mol |

IUPAC名 |

1-N,2-N-diheptylbenzene-1,2-dicarboxamide |

InChI |

InChI=1S/C22H36N2O2/c1-3-5-7-9-13-17-23-21(25)19-15-11-12-16-20(19)22(26)24-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3,(H,23,25)(H,24,26) |

InChIキー |

SQZOYKDKOINAGA-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCNC(=O)C1=CC=CC=C1C(=O)NCCCCCCC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key differences between N,N'-diheptylphthalamide and related compounds, inferred from substituent effects and analogous

*Calculated based on molecular formula C₂₁H₃₄N₂O₂.

Key Observations:

Alkyl Chain Impact: Longer alkyl chains (e.g., heptyl vs. methyl) reduce polarity and water solubility while enhancing lipophilicity. This makes N,N'-diheptylphthalamide more suitable for non-polar applications compared to N,N'-dimethylphthalamide . Bulkier substituents (e.g., dihenicosyl in ) further amplify these effects, enabling applications in high-temperature or hydrophobic environments .

Aromatic vs. Aliphatic Substituents :

- Aromatic substituents (e.g., nitro groups in ) increase rigidity and thermal stability, favoring use in high-performance materials. In contrast, aliphatic chains improve flexibility and processability .

Functional Group Diversity: Naphthalene diimides () exhibit fluorescence and chiral properties due to extended π-conjugation and amino side chains. Such features are absent in simpler phthalamides but highlight design strategies for functional analogs .

Q & A

Q. What are the recommended synthetic routes for N,N'-diheptylphthalamide, and how do reaction conditions influence yield?

N,N'-Diheptylphthalamide can be synthesized via condensation reactions between phthalic anhydride (or chloride) and heptylamine. A base such as triethylamine is typically used to neutralize byproducts (e.g., HCl) and improve reaction efficiency . Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but require strict safety protocols due to toxicity .

- Temperature : Elevated temperatures (80–100°C) may accelerate reaction rates but risk side reactions.

- Molar ratios : Excess heptylamine (1.2–1.5 equivalents) ensures complete conversion of the phthalic derivative. Document reaction parameters systematically using electronic lab notebooks (ELNs) for reproducibility .

Q. How should researchers characterize the purity and structural integrity of N,N'-diheptylphthalamide?

Combine spectroscopic and chromatographic methods:

- NMR spectroscopy : Confirm the presence of heptyl chains (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and phthalamide carbonyl signals (δ ~165–170 ppm) .

- HPLC/MS : Assess purity (>99%) and detect trace impurities (e.g., unreacted amine or anhydride).

- Melting point analysis : Compare observed values with literature data to verify consistency. Cross-reference spectral data with authoritative databases like PubChem or NIST .

Q. What safety protocols are critical when handling N,N'-diheptylphthalamide in laboratory settings?

Adhere to hazard mitigation strategies for amide derivatives:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors .

- Waste disposal : Segregate chemical waste and collaborate with certified agencies for compliant disposal . Regularly review SDS guidelines for analogous compounds (e.g., N,N-diethylacetamide) to preempt risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for N,N'-diheptylphthalamide?

Discrepancies often arise from variations in experimental conditions:

- Solvent polarity : Test solubility in a standardized solvent series (e.g., hexane, ethanol, DMSO) and document temperature/pH .

- Purity thresholds : Impurities like residual amines can alter solubility; validate purity via HPLC before testing .

- Environmental factors : Humidity or light exposure may degrade the compound; use controlled storage (desiccators, inert atmospheres). Publish raw datasets in repositories like Chemotion to enable cross-validation .

Q. What mechanistic insights guide the optimization of N,N'-diheptylphthalamide synthesis for high-throughput applications?

Focus on reaction kinetics and catalyst screening:

- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor carbonyl conversion rates .

- Catalyst exploration : Test Lewis acids (e.g., ZnCl₂) or enzymatic catalysts to reduce reaction time .

- Scale-up challenges : Address heat dissipation and mixing efficiency using computational fluid dynamics (CFD) modeling. Align optimization strategies with green chemistry principles to minimize solvent waste .

Q. What methodologies are recommended for assessing the biological activity of N,N'-diheptylphthalamide in preclinical models?

Follow NIH guidelines for ethical and replicable studies:

- In vitro assays : Use cell lines (e.g., HEK293) to evaluate cytotoxicity (MTT assay) or receptor binding (fluorescence tagging) .

- Dose-response curves : Establish EC₅₀/IC₅₀ values with rigorous statistical validation (e.g., ANOVA, p < 0.05) .

- Negative controls : Include solvent-only and known inhibitor groups to isolate compound-specific effects. Note that FDA approval is absent for this compound; restrict testing to non-human models .

Data Management and Reproducibility

Q. How should researchers document and share experimental data for N,N'-diheptylphthalamide studies?

Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Metadata standardization : Annotate datasets with CAS numbers, reaction conditions, and instrument parameters .

- Repository use : Upload spectra and raw data to Chemotion or RADAR4Chem for peer access .

- ELN integration : Track procedural deviations and replicate workflows using platforms like Chemotion ELN .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。